(2,4-Dimethoxyphenyl)hydrazine
Overview
Description
(2,4-Dimethoxyphenyl)hydrazine is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring, along with a hydrazine functional group
Mechanism of Action
Target of Action
(2,4-Dimethoxyphenyl)hydrazine is a type of hydrazone, a class of organic compounds that possess the general structure R1R2C=NNH2 . Hydrazones are aromatic in nature and show that one aromatic ring is linked with a hydrazine group .
Mode of Action
The mode of action of this compound involves the interaction of the compound with its targets. The C-atom in hydrazone has both electrophilic and nucleophilic characters, and in both the N-atoms are nucleophilic, although the amino type nitrogen is more reactive . This allows hydrazones to be widely used in organic synthesis .
Biochemical Pathways
Hydrazones in general are known to show a wide range of pharmaceutical activities, such as antimalarial, antibacterial, antidepressant, analgesic agents, antifungal, antimicrobial, and anticonvulsant agents . Each of these activities likely involves different biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds have been investigated . For example, AR-L 57 CL, an imidazole derivative, was studied in healthy volunteers. After a single intravenous dose of 200 mg, plasma concentrations were measured at intervals for up to one hour . The decrease in plasma concentration could be expressed in terms of an open two-compartment pharmacokinetic model. The shorter elimination phase had a t1/2 of 4 min and the longer a t1/2 of 30 min .
Result of Action
Hydrazones in general are known to show a wide range of pharmaceutical activities, such as antimalarial, antibacterial, antidepressant, analgesic agents, antifungal, antimicrobial, and anticonvulsant agents . Each of these activities likely involves different molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
(2,4-Dimethoxyphenyl)hydrazine can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context. For instance, it can react with aldehydes and ketones to form hydrazones . This reaction is significant in organic synthesis and has been widely studied due to its ease of preparation and diverse pharmacological potential .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have cytotoxic effects on certain cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it forms a conjugate double bond and a delocalized π electron on both the benzene rings when it reacts with ketones and aldehydes .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally important to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can depend on various factors. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function can vary. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,4-Dimethoxyphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of this compound hydrochloride with a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the desired hydrazine compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dimethoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve halogenated compounds under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(2,4-Dimethoxyphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.
Comparison with Similar Compounds
(2,4-Dinitrophenyl)hydrazine: Known for its use in the detection of carbonyl compounds.
(2,4-Dimethoxyphenyl)hydrazone: A derivative used in various synthetic applications.
(2,4-Dimethoxybenzaldehyde): A related compound used in organic synthesis.
Uniqueness: (2,4-Dimethoxyphenyl)hydrazine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-6-3-4-7(10-9)8(5-6)12-2/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRYAEGIUORORQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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